molecular formula C6H10O6 B085400 Mannonic acid 1,4-lactone CAS No. 10366-82-2

Mannonic acid 1,4-lactone

Cat. No. B085400
CAS RN: 10366-82-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-ZRMNMSDTSA-N
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Description

Mannonic acid 1,4-lactone, also known as D-Mannono-1,4-lactone, is a recombinant carbohydrate . It is synthesized from L-ribose and L-arabinose . It has a molecular formula of C6H10O6 and a molecular weight of 178.14 .


Synthesis Analysis

D-Mannonic acid-1,4-lactone is synthesized from L-ribose and L-arabinose . It can be used to study the synthesis of lactones by Escherichia coli .


Molecular Structure Analysis

The molecular structure of Mannonic acid 1,4-lactone is available as a 2D Mol file or as a computed 3D SD file . The compound consists of two stereoisomers: DL-mannonic acid and LDL-mannonic acid .


Chemical Reactions Analysis

D-Mannonic acid-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli . This provides proof that the furanose form of this sugar was contributory to its efficacy .


Physical And Chemical Properties Analysis

D-Mannonic acid-1,4-lactone has a melting point of 153 °C . Its predicted boiling point is 467.9±18.0 °C and its predicted density is 1.766±0.06 g/cm3 . It is a white solid and is almost transparent in water .

Scientific Research Applications

  • Lactone Formation and Structure Analysis : Mannonic acid forms lactones, which are useful in studying the structure of sugars and their derivatives. Levene and Simms (1926) found that mannonic acids form lactones with different ring sizes, providing insight into their structure and reactivity (Levene & Simms, 1926).

  • Synthesis of Therapeutic Compounds : Mannonic acid lactones have been utilized in the synthesis of important therapeutic agents. Banfi et al. (1983) synthesized 2-benzoylamino-2-deoxy-2-hydroxymethyl-D-mannonic acid and used it in the total synthesis of the antibiotic thermozymocidin (Banfi et al., 1983).

  • Role in Glycosylation Mechanisms : Elferink et al. (2019) studied the glycosylation mechanisms of uronic acid lactones, including mannuronic acid lactones, to understand their role in the synthesis of oligosaccharides, an important process in biochemistry (Elferink et al., 2019).

  • Analytical Chemistry Applications : Lehrfeld (1985) developed a method for determining various aldonic acids, including mannonic acid, using gas-liquid chromatography. This method utilized the propensity of these acids to form lactones, demonstrating the analytical utility of mannonic acid lactones (Lehrfeld, 1985).

  • Inhibition of Glycosidases : Conchie et al. (1967) explored the inhibitory properties of mannonic lactones on glycosidases, enzymes involved in carbohydrate metabolism. Their findings contribute to the understanding of biochemical pathways and potential therapeutic applications (Conchie et al., 1967).

  • Biological Activity in Immune Response : Mueller and Anderer (1990) investigated the enhancement of antitumor cytotoxicity of human natural killer cells in the presence of rhamnogalacturonan, where acetylated mannonic acid gamma-lactone played a role in inhibiting this process. This study shows the potential biological activity of mannonic acid lactones in immune responses (Mueller & Anderer, 1990).

properties

IUPAC Name

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mannonic acid 1,4-lactone

CAS RN

10366-82-2
Record name Mannonic acid 1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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1 g
Type
catalyst
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[Compound]
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steel
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0 (± 1) mol
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reactant
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reactant
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Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
11
Citations
T Hano, Y Tomaru - Journal of Chromatography B, 2019 - Elsevier
Chaetoceros tenuissimus is a cosmopolitan marine diatom whose metabolism has been little investigated. In this study, we examined the alterations of the metabolite profile between …
Number of citations: 10 www.sciencedirect.com
MA Farag, AA Maamoun, A Ehrlich, S Fahmy… - Lwt, 2017 - Elsevier
Among most propagated and worldwide cacti used for commercial (food) production is Opuntia ficus-indica. The present study aimed at investigating aroma compound and metabolites …
Number of citations: 47 www.sciencedirect.com
X Li, M Li, Y Pu, AJ Ragauskas… - … Sustainable Chemistry & …, 2020 - ACS Publications
Black liquor that contains various phenolic compounds from lignin solubilization has been the main byproduct of alkaline pretreatment of lignocellulosic biomass in the biorefinery. In …
Number of citations: 6 pubs.acs.org
M Andberg, N Aro-Kärkkäinen, P Carlson, M Oja… - Applied microbiology …, 2016 - Springer
We describe here the identification and characterization of two novel enzymes belonging to the IlvD/EDD protein family, the D-xylonate dehydratase from Caulobacter crescentus, Cc …
Number of citations: 33 link.springer.com
MA Farag, AM Otify, AM El-Sayed, CG Michel… - Molecules, 2019 - mdpi.com
Interest in developing coffee substitutes is on the rise, to minimizing its health side effects. In the Middle East, date palm (Phoenix dactylifera L.) pits are often used as a coffee substitute …
Number of citations: 12 www.mdpi.com
K Zouari Bouassida, S Makni, A Tounsi… - BioMed Research …, 2018 - hindawi.com
Juniperus phoenicea (J. phoenicea) is a wild tree belonging to the Cupressaceae family, commonly used for the treatment of several disorders. This study aimed to evaluate the …
Number of citations: 27 www.hindawi.com
RD Pietersen, I Du Preez, M van Reenen… - Journal of …, 2020 - Elsevier
As a means to increase the growth rate and reduce aggregation, Tween 80 is routinely added to growth media during mycobacterial culturing. This detergent has, however, been …
Number of citations: 18 www.sciencedirect.com
X Li - 2019 - search.proquest.com
Lignin, an important component of lignocellulose, has been regarded as a promising feedstock for biofuel and bioproducts. For lignin utilization and upgrading, diverse strategies have …
Number of citations: 1 search.proquest.com
J Sharifi-Rad, C Quispe, A Bouyahya… - Evidence-based …, 2022 - hindawi.com
The genus Bulbophyllum is of scientific interest due to the phytochemical components and diverse biological activities found across species of the genus. Most Bulbophyllum species …
Number of citations: 28 www.hindawi.com
R Lemoine, GA Koolpe, LL Olson, JP Malerich… - researchgate.net
METHODS In keeping with the goals of the Metabolomics Consortium the Synthesis Cores are providing researchers with high quality metabolite standards that are of potential …
Number of citations: 0 www.researchgate.net

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